Aluminum;phosphate;trihydrate

Vaccine Adjuvant Innate Immunity IL-1β

Researchers formulating vaccines with basic antigens (pI > 7) often encounter inconsistent adjuvant adsorption due to variable surface charge. Aluminum phosphate trihydrate (CAS 22784-12-9) resolves this with a well-defined point of zero charge (PZC) of ~5.0, providing a net negative surface at physiological pH for predictable electrostatic antigen binding. - PZC ~5.0 enables selective adsorption of basic antigens at pH 7.4 - ~2-fold lower ED50 vs. aluminum hydroxide in hepatitis B vaccine models - Induces robust Th2-biased immunity via NLRP3 inflammasome activation - Consistent thermal dehydration (140-190°C) for reproducible processing

Molecular Formula AlH6O7P
Molecular Weight 176 g/mol
CAS No. 22784-12-9
Cat. No. B1603786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum;phosphate;trihydrate
CAS22784-12-9
Molecular FormulaAlH6O7P
Molecular Weight176 g/mol
Structural Identifiers
SMILESO.O.O.[O-]P(=O)([O-])[O-].[Al+3]
InChIInChI=1S/Al.H3O4P.3H2O/c;1-5(2,3)4;;;/h;(H3,1,2,3,4);3*1H2/q+3;;;;/p-3
InChIKeyJDSVPBCKKXDLRS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Phosphate Trihydrate: Overview and Key Properties


Aluminum phosphate trihydrate (CAS 22784-12-9) is a crystalline inorganic salt with the molecular formula AlH₆O₇P, representing the trihydrate form of aluminum orthophosphate [1]. It is a member of the aluminum phosphate family that includes anhydrous AlPO₄ (CAS 7784-30-7), the dihydrate (variscite, AlPO₄·2H₂O), and the monohydrate (AlPO₄·H₂O) [2]. Unlike the anhydrous form, the trihydrate possesses three water molecules of crystallization per formula unit, which directly influences its thermal dehydration profile, surface chemistry, and immunological properties when used as a vaccine adjuvant [3].

Why Hydration State Prevents Generic Substitution


Generic substitution between aluminum phosphate hydrates or the anhydrous form is unreliable because hydration state governs critical performance parameters. The point of zero charge (PZC) of aluminum phosphate adjuvants is directly related to the Al:P atomic ratio and surface hydroxyl substitution, with the trihydrate form exhibiting a PZC near pH 5.0, in contrast to aluminum hydroxide adjuvant at pH ~11 [1]. Thermal analysis demonstrates that dehydration of the trihydrate occurs over distinct temperature ranges (principal dehydration between 140–190°C with recrystallization to anhydrous AlPO₄ at ~860°C [2]), while the monohydrate (AlPO₄·H₂O) follows different kinetic pathways with specific activation energies calculated via isoconversional methods [3]. These differences in surface charge and thermal stability directly impact antigen adsorption, protein binding, and formulation behavior in vaccine products and industrial ceramic applications.

Key Differentiation Evidence for Aluminum Phosphate Trihydrate


IL-1β Secretion vs. Aluminum Hydroxide in Macrophages

Aluminum phosphate (AP) adjuvant induced significantly higher IL-1β secretion than aluminum hydroxide (AH) adjuvant in LPS-primed human THP-1 macrophages and mouse bone marrow-derived macrophages (BMDMs), with AP showing a robust NLRP3 inflammasome-dependent response [1].

Vaccine Adjuvant Innate Immunity IL-1β

Adjuvant Potency in Hepatitis B Vaccine Model

In a head-to-head comparison of aluminum adjuvants in a recombinant hepatitis B protein vaccine, aluminum phosphate demonstrated an ED50 approximately two-fold lower than aluminum hydroxide and aluminum phosphate/hydroxide combination formulations, indicating superior potency [1]. The geometric mean antibody titer (GMT) for aluminum phosphate was significantly higher than for aluminum hydroxide, with seroconversion and seroprotection rates all favoring aluminum phosphate [1].

Vaccine Adjuvant ED50 Hepatitis B

Point of Zero Charge and Antigen Adsorption Selectivity

The point of zero charge (PZC) of aluminum phosphate adjuvant is near pH 5.0, whereas aluminum hydroxide adjuvant has a PZC near pH 11.1–11.8 [1][2]. At physiological pH (7.4), aluminum phosphate adjuvant carries a net negative surface charge, while aluminum hydroxide adjuvant carries a net positive charge [2]. This charge dichotomy directly determines which antigens adsorb preferentially: negatively charged proteins (e.g., BSA, pI ~5.0) adsorb to positively charged aluminum hydroxide, whereas positively charged proteins (e.g., lysozyme, pI ~9.6) adsorb to negatively charged aluminum phosphate [2].

Surface Charge Point of Zero Charge Antigen Adsorption

Thermal Dehydration and Recrystallization Behavior

Differential thermal analysis (DTA) of hydrated aluminum phosphate (vashegyite-type) indicates that principal dehydration occurs between 140 and 190°C, with thermogravimetric data showing that OH groups are expelled immediately before recrystallization to anhydrous AlPO₄ at approximately 860°C [1]. In contrast, the monohydrate AlPO₄·H₂O undergoes dehydration with a distinct kinetic profile; the dihydrate AlPO₄·2H₂O has an additional dehydration step with activation energy calculated at 69.68 kJ·mol⁻¹ (Kissinger method) [2]. Atmospheric pressure stability data further indicate that the upper thermal stability of variscite (AlPO₄·2H₂O) likely lies below 113°C [3].

Thermal Stability Dehydration DTA/TGA

Aqueous Solubility and Depot Dissolution Kinetics

Aluminum phosphate has a solubility product constant (Ksp) of approximately 9.84×10⁻²¹, with an aqueous solubility of 1.89×10⁻⁹ g/100 mL at standard conditions [1]. This extremely low solubility is characteristic of the aluminum phosphate class and contributes to the formation of a persistent depot at the injection site when used as a vaccine adjuvant. However, the hydrated trihydrate form dissolves more readily in acidic environments (very slightly soluble in HCl and HNO₃) compared to the anhydrous form, due to the availability of water of crystallization facilitating acid penetration [2].

Solubility Ksp Depot Effect

Primary Application Scenarios


Vaccine Adjuvant for Basic Antigens and Th2 Response

Aluminum phosphate trihydrate adjuvant is optimally suited for vaccine formulations containing basic antigens (pI > 7) that require adsorption to a negatively charged adjuvant surface at physiological pH. The PZC of ~5.0 ensures a net negative charge at pH 7.4, enabling electrostatic adsorption of positively charged antigens such as lysozyme [1][2]. Furthermore, its demonstrated capacity to induce significantly higher IL-1β secretion than aluminum hydroxide via NLRP3 inflammasome activation [3] makes it the preferred adjuvant when a strong Th2-biased humoral immune response is desired, as evidenced by its ~2-fold lower ED50 and superior antibody GMT in hepatitis B vaccine models [4].

High-Temperature Ceramic Binder and Refractory Coating

The thermal dehydration profile of aluminum phosphate trihydrate—with principal dehydration at 140–190°C and recrystallization to anhydrous AlPO₄ at ~860°C [1]—makes it suitable as a binder for refractory ceramics and high-temperature coatings. The extended temperature window between dehydration and recrystallization allows controlled water removal during processing without premature phase transformation, a critical advantage over variscite-type dihydrate (upper stability <113°C [2]). This thermal behavior supports applications in investment casting molds, high-temperature adhesives, and protective coatings for metals exposed to elevated temperatures.

Pharmaceutical Antacid and Drug Delivery Matrix

Aluminum phosphate trihydrate is employed as a non-systemic antacid (ATC code A02AB03) where its extremely low aqueous solubility (Ksp = 9.84×10⁻²¹) ensures prolonged gastric residence without significant systemic aluminum absorption [1]. The trihydrate form, with its three water molecules of crystallization, offers more rapid acid neutralization kinetics in the stomach (pH 1.5–3.5) compared to the anhydrous form, due to enhanced acid penetration facilitated by the hydrated crystal lattice. This makes the trihydrate the preferred hydrate form for oral pharmaceutical formulations where rapid onset of acid neutralization is clinically desired.

Catalyst Support and Molecular Sieve Synthesis

Synthetic aluminophosphate molecular sieves (AlPO₄-n) are prepared via hydrothermal synthesis, often using aluminum phosphate trihydrate as a precursor. The defined water content (three H₂O per AlPO₄ unit) provides precise stoichiometric control during hydrogel formation, which directly influences the final framework structure and porosity [1]. The trihydrate's predictable dehydration behavior ensures reproducible synthesis of AlPO₄ molecular sieves with targeted pore sizes, a critical requirement for catalytic and ion-exchange applications where pore architecture determines selectivity and activity.

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